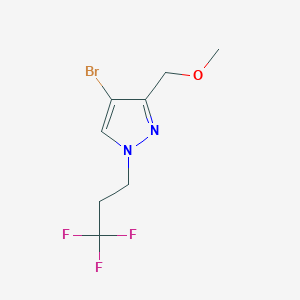
4-bromo-3-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-3-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a bromine atom, a methoxymethyl group, and a trifluoropropyl group attached to the pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Bromine Atom: Bromination of the pyrazole ring can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Attachment of the Methoxymethyl Group: The methoxymethyl group can be introduced via the reaction of the brominated pyrazole with methoxymethyl chloride in the presence of a base such as sodium hydride.
Addition of the Trifluoropropyl Group: The trifluoropropyl group can be attached through a nucleophilic substitution reaction using 3,3,3-trifluoropropyl bromide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process intensification methods to scale up the production efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
4-bromo-3-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The pyrazole ring can undergo reduction to form dihydropyrazoles under catalytic hydrogenation conditions.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., potassium carbonate).
Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate, chromium trioxide).
Reduction Reactions: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Major Products
Substitution Reactions: Derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Aldehydes or carboxylic acids.
Reduction Reactions: Dihydropyrazoles.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery for the development of new pharmaceuticals.
Industry: Utilized in the development of agrochemicals, dyes, and materials science.
Mécanisme D'action
The mechanism of action of 4-bromo-3-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The trifluoropropyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-bromo-1H-pyrazole: Lacks the methoxymethyl and trifluoropropyl groups, resulting in different chemical properties and applications.
3-(methoxymethyl)-1H-pyrazole:
1-(3,3,3-trifluoropropyl)-1H-pyrazole: Lacks the bromine and methoxymethyl groups, leading to distinct chemical behavior.
Uniqueness
4-bromo-3-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential applications. The presence of the trifluoropropyl group enhances its lipophilicity, while the bromine atom provides a site for further functionalization through substitution reactions.
Propriétés
IUPAC Name |
4-bromo-3-(methoxymethyl)-1-(3,3,3-trifluoropropyl)pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrF3N2O/c1-15-5-7-6(9)4-14(13-7)3-2-8(10,11)12/h4H,2-3,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMKRIPDBDGDCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN(C=C1Br)CCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrF3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














